4-(2-aminoethyl)-N-methylaniline
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Overview
Description
4-(2-aminoethyl)-N-methylaniline is an organic compound with the molecular formula C9H14N2 It is a derivative of aniline, where the amino group is substituted with a methyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-aminoethyl)-N-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 4-(2-nitroethyl)aniline using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group, followed by methylation using methyl iodide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-N-methylaniline undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amines and reduced forms.
Substitution: Nitrated, sulfonated, and halogenated derivatives.
Scientific Research Applications
4-(2-aminoethyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N-methylaniline involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Similar Compounds
4-(2-aminoethyl)aniline: Lacks the methyl group on the amino group, leading to different chemical and biological properties.
N-methyl-4-aminobenzylamine: Similar structure but with a benzyl group instead of an ethylamine chain.
N-methyl-4-aminophenethylamine: Similar structure but with a phenethylamine chain.
Uniqueness
4-(2-aminoethyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both the methyl group and the ethylamine chain allows for unique interactions with molecular targets and pathways .
Properties
IUPAC Name |
4-(2-aminoethyl)-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHMUNZMWFJULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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